

Xamoterol Hemifumarate: A Technical Guide for Laboratory Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and laboratory protocols for **Xamoterol hemifumarate**. This information is intended to support researchers and drug development professionals in their work with this selective β 1-adrenergic receptor partial agonist.

Core Chemical and Physical Data

Xamoterol hemifumarate is the hemifumarate salt of Xamoterol. The structure consists of two molecules of Xamoterol for every one molecule of fumaric acid.

Property	Value	References
Molecular Formula	C16H25N3O5 • 0.5C4H4O4	[1][2]
Molecular Weight	397.43 g/mol	[2][3]
Appearance	White to off-white solid	[3]
CAS Number	73210-73-8	[1][2][3]
Solubility	Water: ≥25.9 mg/mL (approx. 65 mM), DMSO: ~100 mM	[2][3][4]

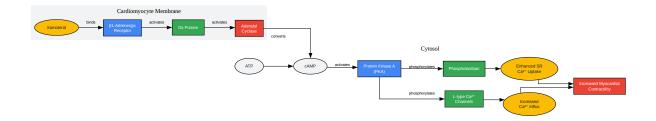


Mechanism of Action: β1-Adrenergic Receptor Partial Agonism

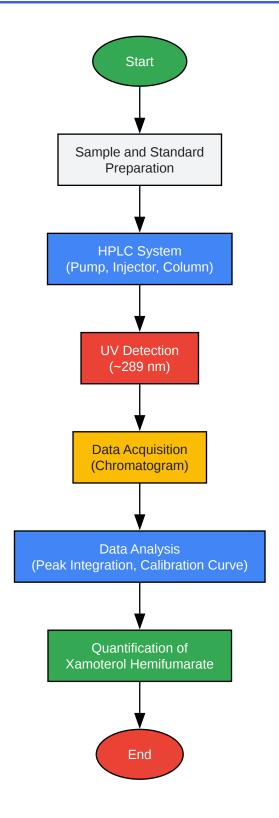
Xamoterol is a selective partial agonist of the $\beta1$ -adrenergic receptor, which is predominantly found in cardiac tissue.[1][5] Its mechanism of action is characterized by intrinsic sympathomimetic activity (ISA), meaning it can produce a submaximal response at the $\beta1$ -receptor.[5] This dual functionality allows Xamoterol to act as a cardiac stimulant under conditions of low sympathetic tone (e.g., at rest) and as a β -blocker when sympathetic activity is high.[5]

The signaling cascade initiated by Xamoterol binding to the β1-adrenergic receptor involves the activation of a stimulatory G-protein (Gs). This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4][5] As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets such as L-type calcium channels and phospholamban.[4] This phosphorylation leads to an increase in intracellular calcium levels, resulting in enhanced cardiac contractility and heart rate.[4][5]









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